4-Ethyl-2,2,6,6-tetramethylheptane
Description
Structure
3D Structure
Properties
CAS No. |
62108-31-0 |
|---|---|
Molecular Formula |
C13H28 |
Molecular Weight |
184.36 g/mol |
IUPAC Name |
4-ethyl-2,2,6,6-tetramethylheptane |
InChI |
InChI=1S/C13H28/c1-8-11(9-12(2,3)4)10-13(5,6)7/h11H,8-10H2,1-7H3 |
InChI Key |
HCYDMRODXAVTKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(C)(C)C)CC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Ethyl 2,2,6,6 Tetramethylheptane and Analogue Highly Branched Alkanes
Retrosynthetic Analysis of 4-Ethyl-2,2,6,6-tetramethylheptane
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. slideshare.netyoutube.com For this compound, the analysis would focus on disconnecting the carbon-carbon bonds to identify potential precursor fragments.
A primary disconnection strategy would target the bonds around the central ethyl-substituted carbon. This suggests a convergent synthesis where two bulky alkyl groups are coupled to a central three-carbon unit. For instance, one retrosynthetic step could involve the disconnection of the bond between the ethyl group and the main heptane (B126788) chain, leading to a 2,2,6,6-tetramethylheptyl precursor and an ethylating agent. A more profound disconnection might break the molecule into fragments like tert-butyl groups and a central carbon skeleton, which can be assembled using various carbon-carbon bond-forming reactions.
Carbon-Carbon Bond Forming Strategies for Alkane Synthesis
The construction of the carbon skeleton of highly branched alkanes relies on robust carbon-carbon bond-forming reactions. Several classical and modern methods are applicable, each with its advantages and limitations.
Grignard Reaction Approaches and Variants
The Grignard reaction is a cornerstone of organic synthesis, involving the addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. organic-chemistry.orgleah4sci.com To synthesize a highly branched alkane like this compound, a multi-step approach using Grignard reagents can be envisioned.
One potential pathway involves the reaction of a Grignard reagent, such as tert-butylmagnesium chloride, with a suitable ketone or aldehyde. For example, reacting tert-butylmagnesium chloride with a ketone that already contains a significant portion of the desired carbon skeleton could lead to a tertiary alcohol. organic-chemistry.orgmasterorganicchemistry.com However, steric hindrance can be a significant challenge, potentially leading to side reactions like reduction or enolization instead of the desired addition. organic-chemistry.org
A successful synthesis might involve the following conceptual steps:
Formation of a tertiary alcohol: Reaction of a Grignard reagent (e.g., tert-butylmagnesium bromide) with a ketone (e.g., 4,4-dimethyl-2-pentanone).
Dehydration: The resulting tertiary alcohol is then dehydrated to form an alkene.
Hydrogenation: The alkene is subsequently hydrogenated to yield the final saturated alkane. plymouth.ac.uk
| Reactant 1 | Reactant 2 | Intermediate Product | Final Product |
| tert-Butylmagnesium bromide | 4,4-Dimethyl-2-pentanone | 2,2,4,5-Tetramethyl-5-hexanol | 2,2,4,5-Tetramethylhexane |
This table illustrates a general approach and not the specific synthesis of this compound.
Variants of the Grignard reaction, or the use of organolithium reagents which are generally more reactive, could also be employed to overcome some of the steric challenges. masterorganicchemistry.commasterorganicchemistry.com
Catalytic Coupling Reactions for Highly Branched Hydrocarbons
Transition metal-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds. youtube.comyoutube.com Reactions like the Suzuki, Stille, Negishi, and Kumada couplings offer powerful tools for connecting sterically hindered alkyl groups. youtube.comyoutube.com
These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide, catalyzed by a transition metal complex, most commonly palladium. youtube.comyoutube.com For the synthesis of highly branched alkanes, a key strategy would be the coupling of two bulky alkyl fragments. For instance, a Negishi coupling could involve the reaction of a tertiary alkylzinc halide with a tertiary alkyl halide in the presence of a palladium catalyst. organic-chemistry.org
A significant advantage of these methods is their functional group tolerance and the ability to perform couplings under relatively mild conditions. organic-chemistry.org The choice of catalyst and ligands is crucial for achieving high yields and selectivities, especially when dealing with sterically demanding substrates. organic-chemistry.org
| Coupling Reaction | Organometallic Reagent | Organic Halide/Pseudohalide | Catalyst |
| Suzuki | Alkylborane | Alkyl halide | Palladium complex |
| Negishi | Alkylzinc | Alkyl halide | Palladium or Nickel complex |
| Stille | Alkylstannane | Alkyl halide | Palladium complex |
| Kumada | Alkyl Grignard | Alkyl halide | Palladium or Nickel complex |
Olefination and Subsequent Hydrogenation Pathways
Another effective strategy for synthesizing highly branched alkanes involves the formation of a corresponding alkene followed by hydrogenation. ncert.nic.in Olefination reactions, such as the Wittig reaction or the Horner-Wadsworth-Emmons reaction, can be used to create the carbon-carbon double bond. plymouth.ac.uk
For example, a sterically hindered ketone could be reacted with a phosphorus ylide (in a Wittig reaction) to form a highly substituted alkene. This alkene is then reduced to the alkane via catalytic hydrogenation. ncert.nic.inyoutube.com This reduction is typically achieved using hydrogen gas and a heterogeneous catalyst like palladium on carbon (Pd/C) or platinum oxide (PtO2). youtube.comorganic-chemistry.org
This two-step sequence is often highly efficient and provides a reliable route to saturated hydrocarbons. The choice of olefination reagent and reaction conditions is critical to overcome the steric hindrance of the substrates.
Isomerization Processes in Branched Alkane Synthesis
Isomerization is a process where a molecule is transformed into an isomer with a different arrangement of atoms. researchgate.net In the context of alkane synthesis, particularly in the petroleum industry, isomerization is used to convert linear or lightly branched alkanes into more highly branched isomers, which have higher octane (B31449) ratings. tandfonline.comntnu.no
While direct synthesis often provides a specific isomer, isomerization can be a complementary approach to obtain desired branched structures from more readily available starting materials.
Catalytic Systems for Alkane Isomerization
The isomerization of alkanes is typically carried out using bifunctional catalysts that possess both acidic and metallic sites. researchgate.nettandfonline.com The most common catalysts are platinum supported on an acidic material like chlorided alumina (B75360) or a zeolite. ntnu.no
The general mechanism involves several steps:
Dehydrogenation: The alkane is first dehydrogenated on the metallic sites (e.g., platinum) to form an alkene. researchgate.net
Protonation: The alkene then migrates to an acidic site where it is protonated to form a carbenium ion. tandfonline.com
Rearrangement: The carbenium ion undergoes skeletal rearrangement to a more stable, more branched carbenium ion. researchgate.net
Deprotonation: The rearranged carbenium ion loses a proton to form a branched alkene.
Hydrogenation: Finally, the branched alkene is hydrogenated on the metallic site to yield the branched alkane. researchgate.net
The reaction conditions, such as temperature and pressure, are carefully controlled to favor isomerization over competing side reactions like cracking. tandfonline.comtandfonline.com
| Catalyst Type | Acidic Component | Metallic Component | Typical Operating Temperature |
| Pt/Chlorided Alumina | Chlorided Alumina | Platinum | Lower |
| Pt/Zeolite | Zeolite | Platinum | Higher |
| Sulfated Zirconia | Sulfated Zirconia | (can be promoted with Pt) | Varies |
Thermodynamic and Kinetic Considerations in Branched Alkane Isomerization
The isomerization of linear or less branched alkanes into their more highly branched counterparts is a key industrial process governed by both thermodynamic and kinetic factors. novapublishers.commdpi.com
Thermodynamics dictates the equilibrium distribution of isomers. Generally, branched alkanes are thermodynamically more stable than their linear counterparts at lower temperatures due to factors like lower surface area and reduced van der Waals forces. However, as temperature increases, the entropic advantage of the more numerous linear and less branched isomers begins to dominate, shifting the equilibrium away from the desired highly branched products. youtube.comyoutube.com
Kinetics , on the other hand, determines the rate at which this equilibrium is achieved. youtube.com The isomerization process typically involves the formation of carbocation intermediates, and the energy barrier to form these intermediates (activation energy) controls the reaction rate. acs.org Catalysts are crucial in lowering this activation energy. youtube.com
A key challenge is managing the competition between the desired isomerization and other side reactions like cracking, which breaks down the carbon skeleton into smaller, less valuable molecules. acs.org The choice of catalyst and reaction conditions (temperature, pressure) is critical to favor the kinetically and thermodynamically preferred branched products. youtube.comyoutube.com For instance, lower temperatures favor the formation of the thermodynamically more stable branched isomers, but may result in impractically slow reaction rates. youtube.comyoutube.com Conversely, higher temperatures increase the reaction rate but can lead to an unfavorable equilibrium and increased cracking. mdpi.com
Renewable Feedstock-based Synthesis of Branched Alkanes
In the quest for more sustainable chemical production, significant research has focused on the synthesis of branched alkanes from renewable feedstocks, moving away from traditional petroleum-based sources. youtube.comrsc.org
Conversion of Biomass-derived Compounds
Biomass, which primarily consists of carbohydrates like cellulose (B213188) and lignin, represents a vast and renewable carbon source. researchgate.netresearchgate.netrsc.org One promising route involves the conversion of biomass-derived carbohydrates into liquid alkanes suitable for transportation fuels. This can be achieved through a multi-step process that includes acid-catalyzed dehydration followed by aldol (B89426) condensation over solid base catalysts to create larger organic molecules. These intermediates are then converted to alkanes via dehydration/hydrogenation over bifunctional catalysts. researchgate.net For example, liquid alkanes with carbon numbers ranging from C7 to C15 have been selectively produced from carbohydrates derived from biomass. researchgate.net
Upcycling of Polymeric Waste Materials to Branched Alkanes
Polymeric waste, particularly polyethylene (B3416737) and polypropylene, presents another significant, albeit challenging, feedstock for branched alkane production. geekwire.compnnl.gov Recent advancements have demonstrated the potential of "upcycling" these waste plastics into valuable gasoline-range hydrocarbons. nih.govresearchgate.net One approach involves a one-pot process to convert polyethylene into C4-C13 hydrocarbons with a high proportion of branched alkanes (up to 90.1%) using a sulfated zirconia-alumina catalyst at 280°C. nih.govresearchgate.net Another innovative method utilizes molten salts containing AlCl3 as both the reaction medium and catalyst, enabling the conversion of polyethylene to branched C6-C12 alkanes at milder conditions (<170°C) without the need for an external hydrogen source. acs.org These processes typically involve cracking the polymer chains followed by isomerization and alkylation reactions to produce the desired branched structures. acs.orggeekwire.compnnl.gov
Hydrodeoxygenation Approaches for Bio-oil Derivatives
Bio-oil, produced from the pyrolysis of lignocellulosic biomass, is a complex mixture of oxygenated organic compounds. nih.govrsc.org To be utilized as a fuel, this bio-oil must be upgraded to remove oxygen, a process known as hydrodeoxygenation (HDO). rsc.orgnih.gov HDO converts the oxygen-containing compounds into alkanes. For instance, the water-insoluble fraction of bio-oil, which contains oligomers derived from lignin, cellulose, and hemicellulose, can be efficiently converted to liquid alkanes using a highly dispersed palladium-molybdenum catalyst. nih.gov Similarly, model compounds of lignin-derived bio-oil, such as guaiacol, have been successfully hydrodeoxygenated to cyclohexane (B81311) and other hydrocarbons using platinum-loaded HY zeolite catalysts. nih.gov The effectiveness of the HDO process is highly dependent on the catalyst and reaction conditions, with the goal of maximizing oxygen removal while minimizing unwanted side reactions like cracking. rsc.org
Development of Novel Catalytic Systems for Branched Alkane Production
The development of efficient and selective catalysts is paramount for the economically viable production of branched alkanes. sciencedaily.com Research in this area explores both homogeneous and heterogeneous catalytic systems. researchgate.net
Homogeneous and Heterogeneous Catalysis
Homogeneous catalysts are soluble in the reaction medium, offering high activity and selectivity due to well-defined active sites. eolss.netrsc.org However, their separation from the product stream can be challenging and costly. rsc.org
Heterogeneous catalysts , which exist in a different phase from the reactants and products (typically a solid catalyst with liquid or gas reactants), offer the significant advantage of easy separation and recyclability. eolss.netbaranlab.org This makes them highly attractive for industrial processes. baranlab.org Examples include metal oxides, supported metal particles, and zeolites. mdpi.comeolss.net
The ideal catalyst often seeks to combine the advantages of both systems: the high selectivity of homogeneous catalysts with the stability and recyclability of heterogeneous ones. rsc.orgchemistryworld.com Recent advancements include the development of single-atom catalysts and supported homogeneous complexes to bridge this gap. rsc.org For instance, researchers have developed novel organic catalysts, such as imidodiphosphorimidate (IDPi), which are strong Brønsted acids capable of activating alkanes with high selectivity. miragenews.com In the context of upcycling polyethylene, a SO4/ZrO2-Al2O3 catalyst with controlled acid sites has shown high selectivity towards branched alkanes. nih.gov This catalyst possesses strong Lewis acid sites that work in synergy with sulfate (B86663) groups to activate polyethylene, while weaker Brønsted acid sites preferentially catalyze isomerization to form branched products. nih.gov
Acid Site Engineering in Catalysts for Alkane Branching
The synthesis of highly branched alkanes, such as this compound, is of significant interest for the production of high-octane gasoline. researchgate.netx-mol.netresearchgate.net The creation of these complex structures from simpler, linear or less-branched alkanes relies heavily on catalytic isomerization, a process governed by the acidic properties of the catalyst. researchgate.netgenspark.ai Engineering the acid sites within these catalysts is a critical strategy to maximize the yield of desired multi-branched products while minimizing competing reactions like cracking.
The primary mechanism for n-alkane isomerization over solid acid catalysts, particularly zeolites, is an acid-catalyzed pathway. researchgate.net This process involves the protonation of the alkane to form a carbocation intermediate, which can then undergo skeletal rearrangement to form more stable, branched isomers. researchgate.net The efficiency and selectivity of this process are intricately linked to the nature, strength, and density of the acid sites on the catalyst surface.
The Role of Brønsted and Lewis Acid Sites
Solid acid catalysts, especially zeolites, possess two main types of acid sites: Brønsted and Lewis acid sites. genspark.aimdpi.com
Brønsted acid sites are proton donors, typically associated with bridging hydroxyl groups that form when an aluminum atom is substituted into the silicon framework of a zeolite. genspark.aimdpi.comacs.org These sites are widely considered the active centers for alkane cracking and isomerization. researchgate.net The initial step in alkane activation over strong acid sites is believed to be σ-bond protolysis. nih.gov
The ratio and interplay between Brønsted and Lewis acidity can be engineered to optimize catalyst performance. For instance, in some reactions, the presence of Lewis acids can enhance the catalytic activity by facilitating certain reaction steps. rsc.org
Influence of Acid Strength and Density
The strength and concentration of acid sites are paramount in determining the reaction pathway. A delicate balance is required to favor isomerization over cracking, which is an undesired side reaction that breaks down larger molecules into smaller, less valuable ones. researchgate.net
Strong acid sites are generally more active for alkane transformations. However, excessively strong acidity can promote cracking reactions, leading to a lower yield of the desired highly branched alkanes. acs.orgresearchgate.net Stronger acids lead to higher turnover rates for all reactions because they stabilize the anionic conjugate base at the transition state. acs.org
Weaker or moderate acid sites can exhibit higher selectivity towards isomerization. researchgate.net Interestingly, as acid strength decreases, β-scission (cracking) transition states can become preferentially stabilized over isomerization transition states, which contradicts the simple notion that stronger acids always favor cracking more. acs.org However, the observed high selectivity for cracking on stronger acids is often due to diffusion limitations within the catalyst pores, where primary isomer products undergo secondary cracking reactions before they can exit the catalyst. acs.org
Catalyst Modification and its Effect on Acidity
The acidic properties of catalysts can be precisely tuned through various modification strategies. For zeolites, a common approach is to alter the silicon-to-aluminum (Si/Al) ratio of the framework. genspark.ai A lower Si/Al ratio generally leads to a higher concentration of Brønsted acid sites. mdpi.com
Metal modification is another powerful technique. Introducing different metals into a zeolite catalyst can significantly alter its acidity and, consequently, its catalytic performance in alkane conversion. mdpi.com For example, modifying HZSM-5 zeolite with metals like molybdenum, cobalt, or zirconium can change the density of medium and strong acid sites, which in turn affects the selectivity towards alkanes during propane (B168953) conversion. mdpi.com
The structural properties of the catalyst support, such as pore size and shape, also interact with the acid site functionality to influence selectivity. researchgate.netgenspark.ai The confinement effects within the micropores of a zeolite can stabilize certain transition states, enhancing reactivity. acs.org However, these same pores can hinder the diffusion of bulky, highly branched products, potentially leading to over-cracking. acs.org The development of hierarchical zeolites, which possess both micropores and larger mesopores, is a strategy to improve accessibility to active sites and facilitate the transport of bulky molecules, thereby enhancing selectivity to desired branched products. researchgate.net
The table below summarizes the influence of key catalyst properties on the branching of alkanes.
| Catalyst Property | Effect on Alkane Branching | Research Findings |
| Acid Site Type | Brønsted sites are the primary active centers for isomerization. The synergy with Lewis sites can be crucial. | The catalytic activity for cracking and isomerization is generally attributed to Brønsted acid sites originating from framework aluminum in zeolites. researchgate.net |
| Acid Strength | Moderate acid strength is often optimal for maximizing isomerization selectivity and minimizing cracking. | Stronger acids increase overall turnover rates, but diffusional limitations can lead to higher cracking selectivity as primary isomers undergo secondary reactions. acs.org Weaker acid sites can favor the olefin-based cycle in some reactions, leading to different product distributions. researchgate.net |
| Acid Site Density | An optimal density is required to balance activity with selectivity and catalyst stability. | Higher acid site density can increase reaction rates but may also promote side reactions and faster deactivation. researchgate.net |
| Catalyst Structure | Pore size and connectivity influence mass transport and shape selectivity, affecting product distribution. | Hierarchical zeolites with improved mass transport properties can exhibit superior activity and stability for n-alkane isomerization compared to conventional zeolites. researchgate.net |
| Metal Modification | Introduction of metals can tune the acidity and redox properties of the catalyst, altering selectivity. | Modifying HZSM-5 with different metals alters the acid site density, which in turn influences the selectivity of propane conversion to various products, including alkanes. mdpi.com |
Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment of 4 Ethyl 2,2,6,6 Tetramethylheptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Branched Alkane Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of organic molecules. For a saturated hydrocarbon like 4-Ethyl-2,2,6,6-tetramethylheptane, ¹H and ¹³C NMR, complemented by two-dimensional techniques, provide unambiguous structural confirmation.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is characterized by signals in the upfield region (typically 0.7-1.8 ppm), which is characteristic of protons on sp³-hybridized carbons. openstax.orglibretexts.org Based on the molecular structure, seven distinct proton environments are expected. The chemical shifts are influenced by shielding from neighboring alkyl groups.
Protons on the two equivalent tert-butyl groups at the C2 and C6 positions are the most shielded, appearing as a sharp singlet corresponding to 18 protons. The protons of the terminal methyl group of the ethyl substituent would appear as a triplet, while the methylene (B1212753) protons of the ethyl group would present as a quartet. The remaining methylene and methine protons along the heptane (B126788) backbone would produce more complex multiplets due to coupling with multiple, non-equivalent neighbors.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-1, H-1', H-1'', H-7, H-7', H-7'' (C(CH₃)₃ x 2) | ~0.9 | Singlet | 18H |
| H-8 (CH₂CH₃ ) | ~0.9 | Triplet | 3H |
| H-3, H-5 | ~1.2-1.4 | Multiplet | 4H |
| CH₂ CH₃ | ~1.4-1.6 | Quartet | 2H |
| H-4 | ~1.5-1.8 | Multiplet | 1H |
(Note: Predicted values are based on general ranges for alkanes. Actual values may vary.) openstax.orglibretexts.org
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Due to molecular symmetry, the ¹³C NMR spectrum of this compound is expected to show fewer than 13 signals. The two tert-butyl groups are equivalent, as are the two methylene groups at C3 and C5. This symmetry results in a total of seven unique carbon signals. The chemical shifts, like those in the proton spectrum, fall within the typical range for alkanes.
Table 2: Expected ¹³C NMR Resonances for this compound
| Carbon Assignment | Description | Expected Number of Signals |
|---|---|---|
| C1, C7 (and associated methyls) | Primary (CH₃) carbons of two equivalent tert-butyl groups | 2 |
| C2, C6 | Quaternary (C) carbons of two equivalent tert-butyl groups | 1 |
| C3, C5 | Secondary (CH₂) carbons | 1 |
| C4 | Tertiary (CH) carbon | 1 |
| Ethyl Group Carbons | One primary (CH₃) and one secondary (CH₂) | 2 |
| Total | | 7 |
Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Comprehensive Assignment
To definitively assign each proton and carbon signal, two-dimensional NMR experiments are indispensable. youtube.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a critical correlation between the methyl and methylene protons of the ethyl group. It would also map the connectivity from the C4 methine proton to the C3/C5 methylene protons and the ethyl group's methylene protons, confirming the structure around the branch point. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon-proton pairs (¹JCH). uvic.ca Each protonated carbon would show a cross-peak corresponding to its attached proton(s). For example, the carbon signal for the ethyl group's CH₂ would show a correlation to the quartet in the ¹H spectrum. Quaternary carbons, such as C2 and C6, would be absent from the HSQC spectrum, aiding in their identification. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): This technique maps longer-range couplings between protons and carbons (typically ²JCH and ³JCH), providing the final piece of the structural puzzle. youtube.com Key correlations would include the signal from the 18 protons of the tert-butyl groups coupling to the quaternary carbons (C2/C6) and the adjacent methylene carbons (C3/C5). The methine proton at C4 would show correlations to multiple carbons, including those in the ethyl group and the tert-butyl groups, unambiguously establishing the entire carbon skeleton. researchgate.net
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Structural Insights
Vibrational spectroscopy provides insight into the types of bonds present in a molecule.
The infrared (IR) spectrum of an alkane is dominated by carbon-hydrogen bond vibrations. orgchemboulder.com For this compound, the key absorptions are:
C-H Stretching: Strong, sharp peaks in the 2850-3000 cm⁻¹ region are characteristic of C-H bonds on sp³-hybridized carbons. libretexts.orguobabylon.edu.iq The presence of methyl (CH₃), methylene (CH₂), and methine (CH) groups contributes to the complexity of this absorption band.
C-H Bending: Absorptions between approximately 1350 cm⁻¹ and 1470 cm⁻¹ correspond to various C-H bending vibrations (scissoring and rocking). orgchemboulder.com A notable feature for structures containing a tert-butyl group is often a strong, characteristic bending absorption.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| 2850-3000 | C-H Stretch | Strong absorptions from methyl, methylene, and methine groups. libretexts.org |
| 1450-1470 | C-H Bend | Methylene and methyl scissoring vibrations. orgchemboulder.com |
| 1370-1385 | C-H Bend | Methyl rocking vibrations, often split for gem-dimethyl or tert-butyl groups. orgchemboulder.com |
(Data based on typical ranges for alkanes) uobabylon.edu.iqmissouri.edu
Raman spectroscopy, which detects vibrations based on changes in polarizability, is complementary to IR. While C-H stretches are also visible, Raman is particularly sensitive to the symmetric vibrations of the carbon backbone. Therefore, the C-C stretching modes of the heptane chain would be expected to produce relatively strong signals in a Raman spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular formula C₁₃H₂₈ gives a monoisotopic mass of approximately 184.22 Da. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) and Fragmentation Mechanisms of Branched Alkanes
Under electron ionization (EI) conditions, organic molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and subsequent fragmentation. For highly branched alkanes, the molecular ion peak is often very weak or entirely absent because the molecule fragments readily. jove.comwhitman.edu
Fragmentation preferentially occurs at the branch points to generate the most stable possible carbocations (tertiary > secondary > primary). whitman.eduuobasrah.edu.iq The loss of the largest alkyl group at a branch point is often favored. uobasrah.edu.iq
For this compound, cleavage at the C-C bonds around the highly substituted centers is expected to dominate the spectrum. The NIST mass spectrum for this compound shows its most abundant peaks at m/z 57, 56, and 71. nih.gov
m/z 57: This is the base peak and corresponds to the highly stable tert-butyl cation, [C(CH₃)₃]⁺. This fragment can be formed by cleavage at multiple points in the chain, such as the C3-C4 or C5-C6 bonds, followed by loss of the corresponding radical. Its high abundance is a hallmark of molecules containing tert-butyl groups.
m/z 71: This significant peak likely corresponds to a C₅H₁₁⁺ fragment.
m/z 56: This fragment often arises from the loss of H₂ from the corresponding C₄H₁₀⁺ ion (m/z 58) or rearrangement processes.
Another major fragmentation pathway would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da) or a propyl radical to form stable tertiary carbocations. The loss of a large C₅H₁₁ radical (e.g., neopentyl radical) via cleavage of the C4-C5 bond would lead to a fragment ion at m/z 127. The complex pattern of smaller fragments provides a unique fingerprint for the compound. whitman.edu
Table 4: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-methyl butane |
| 2,2-dimethyl propane (B168953) |
| n-pentane |
| 2,2-dimethyl pentane |
| octane (B31449) |
| 1-octene |
| toluene |
| 1-propanol |
| hexane |
| propane |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of compounds by providing highly accurate mass measurements. This capability allows for the determination of the elemental formula of a molecule with a high degree of confidence. For this compound, with a molecular formula of C13H28, the theoretical exact mass can be calculated.
The monoisotopic mass of this compound is 184.219101 Da. chemspider.com HRMS instruments, such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) with sub-parts-per-million (ppm) accuracy, readily distinguishing it from other hydrocarbons or contaminants with similar nominal masses. nih.gov This high mass accuracy is critical in complex sample matrices where isobaric interferences are common.
Table 1: Predicted Collision Cross Section (CCS) values for this compound Adducts
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.22638 | 149.0 |
| [M+Na]+ | 207.20832 | 154.4 |
| [M-H]- | 183.21182 | 149.1 |
| [M+NH4]+ | 202.25292 | 169.8 |
| [M+K]+ | 223.18226 | 153.7 |
| [M+H-H2O]+ | 167.21636 | 145.2 |
| [M+HCOO]- | 229.21730 | 166.6 |
| [M+CH3COO]- | 243.23295 | 188.9 |
| [M+Na-2H]- | 205.19377 | 152.8 |
| [M]+ | 184.21855 | 151.3 |
| [M]- | 184.21965 | 151.3 |
Data sourced from PubChemLite. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Differentiation
Tandem mass spectrometry (MS/MS) provides an additional dimension of structural information by fragmenting a selected precursor ion and analyzing its product ions. wikipedia.orgyoutube.com This technique is particularly useful for differentiating between structural isomers, which have the same exact mass but different arrangements of atoms.
For branched alkanes like this compound, fragmentation in MS/MS experiments, often induced by collision with an inert gas (Collision-Induced Dissociation, CID), preferentially occurs at branching points. ic.ac.ukunt.edu This is due to the increased stability of the resulting tertiary and secondary carbocations. ic.ac.ukyoutube.com The fragmentation pattern, or product ion spectrum, serves as a molecular fingerprint that can be used to confirm the structure of the molecule. While unbranched alkanes typically show a series of fragment ions separated by 14 Da (corresponding to CH2 groups), branched alkanes exhibit characteristic losses corresponding to the cleavage at the branching points. ic.ac.uk For this compound, the presence of two quaternary carbons and a tertiary carbon would lead to a unique and predictable fragmentation pattern, allowing for its differentiation from other C13H28 isomers.
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) in Hydrocarbon Analysis
Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offers the highest resolving power and mass accuracy among all mass spectrometry techniques. nih.govwikipedia.orgyale.edu This makes it exceptionally well-suited for the analysis of complex hydrocarbon mixtures, a field often referred to as "petroleomics". researchgate.net
In the context of analyzing a sample for this compound, FT-ICR MS can resolve this specific alkane from thousands of other hydrocarbon species that may be present in a complex sample like crude oil. researchgate.net The ultra-high resolution allows for the separation of ions with very small mass differences, which is crucial for the unambiguous assignment of elemental compositions. researchgate.net Although direct ionization of non-polar hydrocarbons can be challenging, soft ionization techniques are employed to generate molecular ions with minimal fragmentation. mdpi.com The unparalleled performance of FT-ICR MS is vital for detailed molecular characterization in complex hydrocarbon systems. wikipedia.orgresearchgate.net
Gas Chromatography (GC) for Separation and Purity Profiling
Gas chromatography is a cornerstone technique for the separation of volatile and semi-volatile compounds like this compound. The choice of GC column and conditions is critical for achieving the desired separation and accurately assessing the purity of the compound.
High-Resolution Gas Chromatography (HRGC) and Retention Index Studies for Branched Alkanes
High-Resolution Gas Chromatography (HRGC), which utilizes capillary columns, provides excellent separation efficiency for complex mixtures of hydrocarbons. The retention of an analyte on a GC column is described by its retention index (RI), which relates the retention time of the analyte to that of n-alkane standards. gcms.cznist.gov
The retention index is a valuable tool for identifying branched alkanes. The structure of an alkane, including the degree and position of branching, significantly influences its retention time and, consequently, its retention index. researchgate.net Quantitative Structure-Retention Relationship (QSRR) models can be developed to predict the retention indices of alkanes based on their molecular structure, using topological indices that describe molecular branching and size. researchgate.netnih.gov For this compound, its specific retention index on a given stationary phase (e.g., a non-polar phase like squalane (B1681988) or a weakly polar phase like DB-5) can be experimentally determined and compared to literature values or predicted values to confirm its identity. nist.govresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Complex Hydrocarbon Mixture Analysis
For extremely complex hydrocarbon mixtures, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power compared to conventional one-dimensional GC. nih.govsepsolve.comchromatographyonline.com In GC×GC, the sample is subjected to two independent separation mechanisms by coupling two columns with different stationary phases. sepsolve.comchromatographyonline.com A common setup for hydrocarbon analysis is a non-polar primary column and a more polar secondary column. sepsolve.com
This technique is particularly powerful for separating aliphatic and aromatic hydrocarbons in complex samples, which often co-elute in single-column GC. oup.comnih.gov The resulting two-dimensional chromatogram provides a structured map of the sample components, with different compound classes eluting in specific regions of the 2D plot. sepsolve.com When analyzing a complex mixture for this compound, GC×GC can effectively separate it from other isomeric and isobaric hydrocarbons, allowing for more accurate identification and quantification. nih.govyoutube.com
Application of Multi-Technique Analytical Platforms for this compound Characterization
The most comprehensive characterization of this compound, especially within complex matrices, is achieved through the integration of multiple analytical techniques. concawe.euresearchgate.net Combining high-resolution separation techniques with high-performance detection methods provides complementary information, leading to a more complete understanding of the sample.
A powerful multi-technique platform would involve the coupling of GC×GC with a high-resolution mass spectrometer, such as a time-of-flight (TOF) MS or an FT-ICR MS. yale.edumdpi.comyoutube.com The GC×GC provides the initial high-degree of separation, while the HRMS provides accurate mass and fragmentation data for confident peak identification. This combination is particularly advantageous for resolving and identifying components in complex hydrocarbon mixtures, ensuring the accurate characterization of this compound even in the presence of a multitude of other compounds. youtube.com Such integrated approaches are becoming increasingly important for detailed hydrocarbon analysis in various fields, including environmental monitoring and petroleum product quality control. concawe.euresearchgate.net
Theoretical and Computational Investigations of 4 Ethyl 2,2,6,6 Tetramethylheptane
Conformational Analysis and Steric Strain in Highly Branched Alkane Systems
A potential energy surface (PES) is a multidimensional map that describes the energy of a molecule as a function of its geometry. longdom.orgwikipedia.org For a molecule like 4-ethyl-2,2,6,6-tetramethylheptane, with many rotatable bonds, the PES is incredibly complex. Computational chemists use energy minimization algorithms to locate the stable conformations, which correspond to local minima on this surface. These algorithms systematically adjust the bond lengths, bond angles, and dihedral angles to find the geometry with the lowest possible energy. libretexts.org
Extensive branching, as seen in this compound, has a profound impact on molecular geometry and stability. The presence of bulky tert-butyl groups at the 2 and 6 positions, along with an ethyl group at the 4 position, introduces significant steric strain. This is a type of repulsive interaction that occurs when atoms are forced into close proximity, causing their electron clouds to repel each other. maricopa.edu This strain can lead to distortions from ideal tetrahedral bond angles (109.5°) to accommodate the bulky substituents. ucl.ac.uk
Quantum Chemical Calculations (e.g., DFT, Semiempirical Methods) for Electronic Structure and Molecular Properties
Quantum chemical calculations provide deep insights into the electronic structure and related properties of molecules, which are difficult to probe experimentally.
Bond dissociation energy (BDE) is the energy required to break a specific bond homolytically, forming two radicals. libretexts.org It is a key indicator of the bond's strength and the reactivity of the molecule at that site. Quantum chemical methods, particularly DFT, are widely used to calculate BDEs. acs.org For a complex molecule like this compound, there are several distinct types of C-H bonds: primary (1°), secondary (2°), and tertiary (3°).
The stability of the resulting radical is a major factor influencing the C-H BDE. Tertiary C-H bonds are generally weaker than secondary, which are in turn weaker than primary C-H bonds, because the resulting tertiary radical is more stabilized by hyperconjugation and other electronic effects. libretexts.org Studies on other branched alkanes have shown that increased branching can further lower the BDE of adjacent C-H bonds. acs.org
Below is a table of representative C-H bond dissociation energies for different types of bonds expected in a molecule like this compound, based on general trends and calculations for similar alkanes.
| Bond Type | Example Location in this compound | Typical BDE (kcal/mol) |
|---|---|---|
| Primary (1°) C-H | Methyl group on a tert-butyl group | ~100-101 |
| Secondary (2°) C-H | Methylene (B1212753) group in the ethyl substituent | ~98-99 |
| Tertiary (3°) C-H | At the C4 position | ~95-96 |
Note: These are approximate values based on trends in alkanes; specific values for this compound would require dedicated calculations.
Quantum chemistry is also a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of unknown compounds. For instance, calculations can predict Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. While challenging for large, flexible molecules, these predictions can help interpret experimental spectra by assigning signals to specific atoms in the molecule. ucl.ac.uk
Furthermore, methods like QCxMS use quantum chemistry to predict the fragmentation patterns in mass spectrometry. nih.gov For a molecule like this compound, this could predict how it would break apart in a mass spectrometer, providing a theoretical mass spectrum that could be compared to experimental data. PubChem, for example, lists predicted collision cross-section values for various adducts of this compound, which are derived from computational methods. uni.lu
Molecular Dynamics (MD) Simulations and Coarse-Grained Modeling of Branched Alkane Systems
While quantum chemical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. aip.org This allows for the investigation of dynamic processes and the calculation of bulk properties.
MD simulations model the molecule as a collection of atoms connected by springs (bonds), and the forces between atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over time. For a molecule like this compound, MD simulations can reveal how the molecule folds and changes its conformation in the liquid state, and how it interacts with other molecules. aip.orgresearchgate.net These simulations are crucial for understanding properties like viscosity, diffusion, and how the molecule packs in a condensed phase. aip.org
For very large systems or long simulation times, even atomistic MD can be too computationally expensive. In these cases, coarse-grained (CG) modeling is employed. youtube.comnih.gov In a CG model, groups of atoms (like a methyl or methylene group) are represented as a single "bead" or interaction site. acs.org This reduces the number of particles in the simulation, allowing for the study of much larger systems and longer timescales. youtube.com Coarse-grained models have been successfully developed for a variety of hydrocarbons and are used to study phenomena like the self-assembly of molecules and the properties of complex fluid mixtures. researchgate.net
Modeling Intermolecular Interactions in Branched Hydrocarbons
In the case of this compound, its structure is characterized by significant branching with two quaternary carbon centers (C2 and C6) and a sterically demanding ethyl group at the C4 position. This high degree of branching forces the molecule into a more compact, quasi-spherical shape compared to its linear isomer, tridecane. This reduced surface area diminishes the effectiveness of London dispersion forces, resulting in weaker intermolecular attractions. aip.orgarxiv.org Consequently, less energy is required to overcome these forces, which is reflected in a lower boiling point compared to its straight-chain counterpart. wikipedia.org
Molecular dynamics (MD) simulations are a powerful tool for modeling these intermolecular interactions. aip.org By employing sophisticated force fields, researchers can simulate the behavior of ensembles of molecules and predict bulk properties.
Commonly Used Force Fields for Alkane Simulations:
| Force Field | Description | Key Features |
| TraPPE-UA | Transferable Potentials for Phase Equilibria - United Atom | Represents CH, CH₂, and CH₃ groups as single interaction sites. It is well-regarded for accurately predicting vapor-liquid coexistence curves and critical points of branched alkanes. acs.org |
| CHARMM | Chemistry at HARvard Macromolecular Mechanics | An all-atom force field that explicitly models every atom, providing a high level of detail. It has been refined over many years and is widely used for biomolecular simulations, including lipids which share structural motifs with alkanes. acs.orgnih.gov |
| OPLS-AA | Optimized Potentials for Liquid Simulations - All Atom | Another all-atom force field that provides a detailed description of molecular interactions. It is known for its accuracy in reproducing liquid properties. nih.gov |
| ReaxFF | Reactive Force Field | A computationally more intensive force field that can model chemical reactions by allowing for bond formation and breaking. While powerful, it can sometimes lead to more compact structures for linear alkanes in simulations. bohrium.com |
These force fields are parameterized using a combination of quantum mechanical calculations and experimental data to accurately describe the potential energy of a system as a function of its atomic coordinates. nih.govgithub.io For a molecule like this compound, a united-atom force field like TraPPE-UA could efficiently capture the essential physics of its intermolecular interactions, while an all-atom force field would provide a more granular view. The choice of force field depends on the desired balance between computational cost and accuracy. nih.gov
Simulation of Conformational Transitions
The internal flexibility of alkanes arises from the rotation around their carbon-carbon single bonds. maricopa.edu This rotation gives rise to different spatial arrangements of atoms known as conformations, which are in constant flux at room temperature. The study of the energetics and interconversion of these conformers is known as conformational analysis. maricopa.edu
The primary conformations of interest are the staggered and eclipsed arrangements. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically more favorable than eclipsed conformations, where they are aligned. maricopa.edu The energy difference between these states is due to torsional strain (repulsion between bonding electrons) and steric strain (repulsive van der Waals forces between bulky groups). maricopa.eduresearchgate.net
Key Rotational Interactions in this compound:
To analyze the conformational landscape, one can visualize the molecule using Newman projections along specific C-C bonds. For the C3-C4 bond, the front carbon (C4) has an ethyl group, a hydrogen, and a -CH₂-C(CH₃)₃ group. The back carbon (C3) has two hydrogens and a -C(CH₃)₃ group. The most stable conformation would seek to minimize the interactions between the large tert-butyl and ethyl groups.
The relative energies of different conformers can be estimated and systematically studied using computational methods like Density Functional Theory (DFT) or high-level ab initio calculations. nih.govnih.gov These methods provide accurate potential energy surfaces that map the energy changes during bond rotation. Molecular dynamics simulations can then be used to observe the dynamic transitions between different conformational states over time. aip.org
Due to the significant steric crowding, it is expected that the conformational landscape of this compound is dominated by a few low-energy conformers where the bulky tert-butyl and ethyl groups are positioned to minimize repulsive interactions. The barriers to rotation between these stable conformers are likely to be higher than in less branched alkanes due to the need to overcome significant steric clashes in the transition states.
Chemical Reactivity and Functionalization Studies of Highly Branched Alkanes
C-H Bond Activation Strategies for Alkane Functionalization
The direct conversion of a C-H bond to a C-C or C-X (where X is a heteroatom) bond is a primary goal of modern organic synthesis. numberanalytics.com This approach bypasses the need for pre-functionalized starting materials, offering more efficient and atom-economical synthetic routes. Several key strategies have been developed to overcome the kinetic and thermodynamic barriers associated with cleaving the robust C-H bond.
Transition metal complexes are at the forefront of C-H activation research, offering diverse mechanisms to cleave these inert bonds under milder conditions than traditional methods. researchgate.netwikipedia.org These strategies often involve the formation of a metal-carbon bond as a key intermediate. icp.ac.ru
Two general organometallic catalysis strategies exist for modifying alkane C-H bonds. acs.org One approach involves the direct activation of the alkane by the metal center, leading to a metal-carbon bond before further functionalization. acs.org A second strategy involves the functionalization of the C-H bond through its interaction with a ligand of a highly electrophilic intermediate. acs.org
Key mechanisms in transition metal-catalyzed C-H activation include:
Oxidative Addition : This process involves the insertion of a low-valent, electron-rich metal center into a C-H bond, forming a higher-valent alkyl-metal-hydride species. nih.govwikipedia.org The reaction is often initiated by creating a vacant coordination site on the metal, sometimes through photochemistry. wikipedia.org
σ-Bond Metathesis : In this mechanism, the C-H bond of an alkane interacts with a metal-ligand bond, typically in an early transition metal complex, through a four-centered transition state. nih.gov This process facilitates the cleavage of the C-H bond and the formation of a new M-C bond without a change in the metal's oxidation state. nih.gov
1,2-Addition : Organometallic complexes, particularly those with early transition metals featuring metal-ligand multiple bonds (M=X or M≡X, where X = C, N, O), can activate C-H bonds via addition across the multiple bond. nih.gov
Carbene/Nitrene Insertion : Metal-catalyzed decomposition of diazo or azido (B1232118) compounds generates highly reactive metal-carbene or -nitrene intermediates. These species can then insert into alkane C-H bonds, forming new C-C or C-N bonds. rsc.orgresearchgate.net
The choice of metal is crucial, with palladium, rhodium, iridium, platinum, and ruthenium being commonly employed. numberanalytics.comicp.ac.ruwikipedia.orgrsc.org The ligand environment around the metal center also plays a pivotal role in tuning the catalyst's reactivity and selectivity. nih.gov
| C-H Activation Mechanism | Description | Typical Metals | Oxidation State Change |
| Oxidative Addition | Metal center inserts into the C-H bond. | Late Transition Metals (e.g., Rh, Ir, Pt) | Yes (e.g., M(I) → M(III)) |
| σ-Bond Metathesis | Concerted exchange of bonds via a four-centered transition state. | Early Transition Metals (e.g., Sc, Y, Lu) | No |
| 1,2-Addition | C-H bond adds across a metal-ligand multiple bond. | Early Transition Metals (e.g., Ti, Zr) | No |
| Carbene/Nitrene Insertion | A metal-carbene/nitrene intermediate inserts into a C-H bond. | Rh, Ag, Fe | Varies |
Free radical reactions provide a powerful alternative for C-H functionalization. These processes are typically initiated by generating a highly reactive radical species that can abstract a hydrogen atom from an alkane, a process known as Hydrogen Atom Transfer (HAT). rsc.org This generates an alkyl radical, which can then be trapped by another reagent to form the functionalized product.
The initiation of these radical chains can be achieved through various methods:
Thermal or Photochemical Decomposition : Peroxides, for example, can be cleaved by heat or light to generate reactive oxygen-centered radicals. rsc.org
Redox Reactions : Transition metals can be used to generate radicals. For instance, an iron catalyst can react with an azide (B81097) source to form an intermediate that facilitates the azidation of alkane C-H bonds through a radical pathway. rsc.org
A significant challenge in radical functionalization is controlling selectivity, as radical processes are often less selective than their transition-metal-catalyzed counterparts. wikipedia.org However, recent advances have enabled the development of methods for remote C(sp³)–H functionalization by using radical translocation strategies. rsc.org Electrochemical methods have also emerged as an effective way to control radical C-H functionalization reactions, particularly for substrates that are resistant to conventional peroxide initiation. nih.gov
In electrophilic activation, an electron-deficient species interacts with the electron pair of a C-H or C-C sigma bond. datapdf.com This strategy is particularly effective for activating alkanes using strong electrophiles like superacids or electrophilic metal complexes.
Superacid Catalysis : In extremely acidic media, such as a mixture of hydrofluoric acid and antimony pentafluoride (HF-SbF₅), alkanes can be protonated. datapdf.com This generates a highly reactive, pentacoordinate carbocation intermediate which can then undergo various transformations, including isomerization, cracking, or reaction with other nucleophiles. datapdf.com
Metal-Based Electrophilic Activation : This approach involves the substitution of a proton by a transition metal center to create a new metal-carbon bond. icp.ac.ru The classic example is the Shilov system, which uses platinum(II) complexes in an aqueous medium to activate and oxidize alkanes. icp.ac.ruchempedia.info The mechanism is thought to involve the coordination of the alkane to the electrophilic Pt(II) center, followed by C-H cleavage. The resulting platinum(II) alkyl complex is then oxidized to a Pt(IV) species, from which the functionalized product is released. chempedia.info Other late transition metals, including palladium, gold, and iridium, have also been shown to activate alkanes via an electrophilic pathway. icp.ac.ru
Electrophilic activation often favors reaction at more sterically accessible C-H bonds and can be influenced by the acidity of the hydrogen atoms. nih.gov
Regioselectivity and Stereoselectivity in Branched Alkane Functionalization
A primary challenge in functionalizing complex alkanes is controlling which of the many C-H bonds reacts. rsc.org Regioselectivity—the preference for reaction at one position over another—and stereoselectivity—the preference for the formation of one stereoisomer over another—are critical for synthetic utility. youtube.com
In highly branched alkanes, there are distinct types of C-H bonds:
Primary (1°) : A carbon atom bonded to only one other carbon.
Secondary (2°) : A carbon atom bonded to two other carbons.
Tertiary (3°) : A carbon atom bonded to three other carbons.
The inherent reactivity of these bonds often follows the order of their bond dissociation energies (BDEs): 3° (weakest) > 2° > 1° (strongest). rsc.org Consequently, many reactions, particularly radical processes, preferentially occur at the more substituted tertiary centers. rsc.org
However, steric hindrance plays a crucial counter-role. The bulky nature of the catalyst or reagent can prevent access to the more sterically congested C-H bonds. researchgate.net This steric control is a key principle in achieving selectivity that opposes the inherent electronic bias. For example, some rhodium and ruthenium catalysts exhibit a remarkable preference for borylating the sterically accessible primary C-H bonds of alkanes over the electronically favored secondary or tertiary positions. rsc.org Iridium-catalyzed borylation also shows high regioselectivity controlled by steric factors. wikipedia.orgrsc.org
Directing groups are a powerful tool for achieving high regioselectivity. numberanalytics.comacs.org A functional group already present on a molecule can coordinate to a metal catalyst, positioning it to activate a specific, often proximal, C-H bond. numberanalytics.comacs.org While highly effective, this strategy is less applicable to simple, non-functionalized alkanes.
Stereoselectivity becomes relevant when the functionalization creates a new chiral center. wikipedia.org For instance, the insertion of a metal-carbene into a C-H bond can be rendered enantioselective by using a chiral catalyst, which creates a chiral environment around the reacting center. wikipedia.org In reactions involving branched alkanes that are already chiral, the catalyst must be able to distinguish between diastereotopic C-H bonds. wikipedia.org
| Factor | Influence on Selectivity | Example |
| Bond Dissociation Energy (BDE) | Favors reaction at weaker C-H bonds (3° > 2° > 1°). | Radical halogenation often favors tertiary positions. rsc.org |
| Steric Hindrance | Favors reaction at less sterically crowded C-H bonds (1° > 2° > 3°). | Rh-catalyzed borylation shows high selectivity for terminal C-H bonds. wikipedia.orgrsc.org |
| Directing Groups | A functional group on the substrate directs the catalyst to a specific C-H bond. | Palladium-catalyzed C-H activation of 2-phenylpyridine (B120327) at the ortho position of the phenyl ring. acs.org |
| Catalyst Chirality | A chiral catalyst can favor the formation of one enantiomer over another. | Rhodium-catalyzed carbene insertion using chiral ligands. wikipedia.org |
Oxidative and Non-Oxidative Transformation Pathways for Branched Hydrocarbons
Once a C-H bond is activated, the resulting intermediate can undergo a variety of transformations, which can be broadly classified as oxidative or non-oxidative.
Oxidative transformations involve an increase in the oxidation state of the carbon atom. Common oxidative pathways include:
Combustion : The most extreme oxidation, reacting alkanes with oxygen to produce carbon dioxide and water. wikipedia.org Branched-chain alkanes tend to have slightly lower heats of combustion than their straight-chain isomers, indicating greater stability. wikipedia.org
Hydroxylation : The introduction of a hydroxyl (-OH) group. This can be achieved using various oxidants, often in the presence of a metal catalyst. researchgate.net For example, methane-oxidizing bacteria use enzymes to hydroxylate alkanes. nih.gov In chemical systems, heterogeneous oxidation by hydroxyl radicals is an important atmospheric process, with studies showing that branched alkanes react more readily than normal alkanes. nih.gov
Further Oxidation : Primary alcohols formed from the initial oxidation of a methyl group can be further oxidized to aldehydes and then to carboxylic acids. Secondary alcohols can be oxidized to ketones. masterorganicchemistry.com
Non-oxidative transformations do not change the oxidation state of the carbon skeleton. These include:
Dehydrogenation : The removal of hydrogen to form alkenes. This is a crucial industrial process for producing light olefins from light alkanes like ethane (B1197151) and propane (B168953). rsc.org Platinum-based catalysts are often used for this transformation. rsc.orgkit.edu
Isomerization and Cracking : Under acidic conditions or at high temperatures, the carbon skeleton of an alkane can rearrange (isomerize) or break apart into smaller molecules (cracking). technion.ac.ilwikipedia.org Cracking often proceeds through a free-radical mechanism. wikipedia.org
Borylation : As mentioned, this reaction forms a C-B bond, which is a non-oxidative process. The resulting organoboron compound is a versatile synthetic intermediate that can be subsequently oxidized or used in cross-coupling reactions. rsc.org
The specific pathway taken depends on the catalyst, reagents, and reaction conditions employed. For instance, platinum is an effective catalyst for both non-oxidative dehydrogenation and oxidative C-H activation, depending on the presence of an oxidant. chempedia.infokit.edu
Investigation of 4-Ethyl-2,2,6,6-tetramethylheptane as a Substrate in Novel Functionalization Reactions
Currently, there is a lack of specific published research investigating the chemical reactivity and functionalization of this compound. nih.gov However, based on the principles of alkane reactivity and its unique structure, we can predict its behavior in the functionalization reactions discussed above.
The structure of this compound features:
Four quaternary carbon atoms (at positions 2, 2, 6, and 6), which lack C-H bonds and are therefore unreactive in C-H activation reactions.
Multiple primary C-H bonds within the six methyl groups. These are sterically accessible but have high bond dissociation energies.
Secondary C-H bonds on the ethyl group at position 4.
A single tertiary C-H bond at position 4.
Predicted Reactivity:
In radical-initiated reactions , the tertiary C-H bond at C4 would be the most likely site of initial hydrogen abstraction due to its lower bond dissociation energy compared to the primary and secondary C-H bonds.
In transition metal-catalyzed reactions governed by sterics , such as the iridium- or rhodium-catalyzed borylation, functionalization would be expected to occur preferentially at the sterically least hindered primary C-H bonds of the terminal methyl groups. The extreme steric bulk of the four methyl groups flanking the heptane (B126788) chain would likely direct reagents away from the core of the molecule.
Under electrophilic activation with superacids, the molecule would likely be susceptible to skeletal rearrangements and cracking due to the stability of the potential tertiary carbocation intermediates that could form.
Oxidative transformations would likely show a competition between the electronically favored tertiary C4 position and the sterically accessible primary positions, with the specific outcome depending heavily on the nature and size of the oxidizing agent and catalyst.
The high degree of branching and the presence of multiple quaternary centers make this compound an interesting, albeit challenging, substrate. Future studies on this molecule could provide valuable insights into controlling selectivity in the functionalization of highly congested hydrocarbon frameworks.
Environmental Transformation and Biodegradation Research on Branched Alkanes, Including 4 Ethyl 2,2,6,6 Tetramethylheptane
Microbial Degradation Pathways of Branched Alkanes
The biodegradation of branched alkanes is a critical process in the natural cleansing of environments contaminated with petroleum hydrocarbons. While many microorganisms can utilize linear alkanes as a source of carbon and energy, the degradation of their branched counterparts is often slower and undertaken by a more specialized group of microbes. researchgate.netnih.gov
Aerobic Degradation Mechanisms and Enzymatic Systems (e.g., Alkane Hydroxylases)
Under aerobic conditions, the initial and most crucial step in the degradation of alkanes is the introduction of an oxygen atom into the hydrocarbon chain, a reaction catalyzed by a class of enzymes known as alkane hydroxylases. frontiersin.org This initial oxidation converts the inert alkane into a more reactive alcohol, which can then be further metabolized.
Several key enzyme systems are involved in the aerobic degradation of branched alkanes:
Cytochrome P450 Monooxygenases (CYPs): This is a diverse family of enzymes capable of hydroxylating a wide range of substrates, including branched alkanes. They are known to be induced in some bacteria in the presence of branched-chain hydrocarbons like pristane (B154290) and phytane. researchgate.net
AlkB-related Alkane Hydroxylases: These are non-heme iron integral membrane monooxygenases that are widespread in alkane-degrading bacteria. While they are well-known for their role in degrading linear alkanes, some AlkB systems have shown activity towards branched structures. frontiersin.org
Methane Monooxygenases (MMOs): Enzymes related to MMOs are typically involved in the degradation of short-chain alkanes (C2–C4). researchgate.net
The general aerobic degradation pathway for alkanes proceeds as follows:
Hydroxylation: An alkane hydroxylase introduces a hydroxyl group (-OH) to the alkane, forming an alcohol.
Oxidation to Aldehyde: The alcohol is then oxidized to an aldehyde by an alcohol dehydrogenase.
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by an aldehyde dehydrogenase.
β-oxidation: The resulting fatty acid can then enter the β-oxidation pathway, where it is broken down into two-carbon units in the form of acetyl-CoA, which can then be used in the central metabolism of the cell. frontiersin.org
For branched alkanes, this pathway can be hindered by the position of the branches, which can block the action of the β-oxidation enzymes.
Anaerobic Degradation Processes for Branched Alkanes
In the absence of oxygen, the degradation of alkanes, including branched structures, is a much slower process and is carried out by specialized consortia of microorganisms. nih.gov Instead of oxygen, alternative electron acceptors such as nitrate, sulfate (B86663), or carbon dioxide are used.
Two primary mechanisms have been identified for the initial activation of alkanes under anaerobic conditions:
Fumarate (B1241708) Addition: In this pathway, the alkane is added to the double bond of a fumarate molecule, a reaction catalyzed by an enzyme called alkylsuccinate synthase. This process has been observed in both sulfate-reducing and denitrifying bacteria. frontiersin.org
Carboxylation: Some anaerobic bacteria can directly carboxylate alkanes, adding a carboxyl group to the molecule. frontiersin.org
Following the initial activation, the modified alkane can then be further degraded through pathways analogous to β-oxidation.
Impact of Molecular Branching on Biodegradability Rates
The degree and position of branching in an alkane molecule have a significant impact on its biodegradability. Generally, increased branching leads to decreased rates of biodegradation. bohrium.comnih.gov This is due to several factors:
Steric Hindrance: The bulky side chains of highly branched alkanes can physically block the active sites of degradative enzymes, preventing them from accessing the carbon backbone.
Presence of Quaternary Carbon Atoms: Quaternary carbons, where a carbon atom is bonded to four other carbon atoms, are particularly resistant to microbial attack as they lack a hydrogen atom that can be easily removed during the initial oxidation step. The structure of 4-ethyl-2,2,6,6-tetramethylheptane contains two such quaternary carbons.
Disruption of β-oxidation: Branching at certain positions can inhibit the sequential removal of two-carbon units by the β-oxidation pathway, effectively halting the degradation process. researchgate.net
Research has shown that while moderately branched alkanes can be degraded by a variety of microorganisms, highly branched structures often require specialized microbial communities with unique enzymatic capabilities. bohrium.comnih.gov
Non-Biological Environmental Transformation Processes (e.g., Photo-oxidation, Chemical Weathering) for Branched Hydrocarbons
In addition to microbial degradation, branched hydrocarbons in the environment can be transformed by non-biological processes, primarily driven by sunlight and chemical reactions.
Photo-oxidation: This process involves the degradation of chemical compounds by light, particularly ultraviolet (UV) radiation from the sun. In the atmosphere, alkanes can react with hydroxyl radicals (•OH), which are highly reactive and can initiate the oxidation process. copernicus.org This can lead to the formation of a variety of oxygenated products, including alcohols, aldehydes, ketones, and carboxylic acids. copernicus.org For large branched alkanes that may partition to the atmosphere, this can be a significant transformation pathway. The presence of multiple bonds or aromatic structures can enhance photo-oxidation, but even saturated alkanes can undergo this process, albeit at a slower rate. researchgate.net
Chemical Weathering: This involves the chemical breakdown of materials in the environment. For branched alkanes, this can include slow oxidation reactions with naturally occurring oxidants in soil and water. The rate of chemical weathering is influenced by factors such as temperature, pH, and the presence of catalytic mineral surfaces. Over long periods, these processes can contribute to the gradual transformation of persistent branched hydrocarbons.
Fate of Highly Branched Alkanes in Environmental Compartments
The environmental fate of a highly branched alkane like this compound is determined by its physical and chemical properties and the characteristics of the environmental compartment it enters.
Soil: Due to its low water solubility and relatively high molecular weight, this compound is expected to have a strong tendency to sorb to soil organic matter and clay particles. researchgate.netmdpi.com This sorption can reduce its mobility and bioavailability, making it less accessible to microbial degradation. nih.govwur.nl Its persistence in soil will be largely dependent on the presence of microbial populations capable of degrading highly branched structures and the prevailing environmental conditions.
Water: In aquatic environments, this compound will likely partition to sediments and suspended organic matter due to its hydrophobic nature. nih.gov Volatilization from the water surface to the atmosphere can also be a significant transport process, depending on factors like water temperature and turbulence. Dissolved concentrations in the water column are expected to be low.
Air: If volatilized into the atmosphere, this compound will be subject to photo-oxidation, primarily through reactions with hydroxyl radicals. copernicus.org The products of this atmospheric degradation will be more water-soluble and can be removed from the atmosphere through wet and dry deposition.
The bioaccumulation potential in aquatic organisms is a concern for hydrophobic compounds like highly branched alkanes. However, their complex structure may limit their uptake and accumulation in some organisms compared to linear alkanes of similar carbon number.
Analytical Methodologies for Monitoring Branched Alkane Degradation in Research Studies
Monitoring the degradation of branched alkanes in environmental samples and laboratory studies requires sensitive and specific analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of branched alkanes and their degradation products.
Sample Preparation: Environmental samples such as soil or water are first extracted with a suitable organic solvent to isolate the hydrocarbons. The extract is then often cleaned up and concentrated before analysis.
Gas Chromatography (GC): The GC separates the complex mixture of hydrocarbons based on their boiling points and interactions with the stationary phase of the chromatographic column. Branched alkanes will have different retention times compared to their linear counterparts.
Mass Spectrometry (MS): The MS detector identifies the individual compounds as they elute from the GC column by fragmenting them and measuring the mass-to-charge ratio of the resulting ions. The fragmentation pattern provides a unique "fingerprint" for each compound, allowing for its positive identification and quantification. The mass spectrum of this compound would show characteristic fragments resulting from the breaking of its carbon-carbon bonds. frontiersin.org
By analyzing samples over time, researchers can track the disappearance of the parent branched alkane and the appearance of its metabolic byproducts, thereby determining the rate and pathway of degradation.
Applications of 4 Ethyl 2,2,6,6 Tetramethylheptane As a Model Compound in Fundamental Chemical Research
Use in Solubility Studies and Solvent Behavior Research
The intricate structure of 4-ethyl-2,2,6,6-tetramethylheptane serves as an excellent case study for investigating the effects of molecular branching on solubility and solvent behavior, particularly in advanced fluid systems.
The solubility of hydrocarbons in supercritical fluids, such as carbon dioxide (scCO₂), is a critical parameter in various industrial applications, including extraction and enhanced oil recovery. Research has shown that molecular branching can significantly enhance the solubility of alkanes in scCO₂. nih.gov Studies on compounds with similar molecular weights have demonstrated that branched alkanes can be significantly more soluble than their linear counterparts. nih.gov For instance, squalane (B1681988), a highly branched C30 alkane, exhibits a solubility more than five times higher than linear alkanes with comparable molecular weights. nih.gov
Table 1: Comparison of Alkane Structures and Their Relative Solubility in Supercritical CO₂
| Compound | Carbon Number | Structure | Expected Relative Solubility in scCO₂ |
| n-Tridecane | 13 | Linear | Lower |
| This compound | 13 | Highly Branched | Higher |
| Squalane | 30 | Highly Branched | Significantly Higher than linear C30 |
This table is illustrative and based on general principles of alkane solubility in supercritical fluids.
The thermophysical properties of branched alkanes like this compound are crucial for understanding and modeling the behavior of complex hydrocarbon mixtures such as fuels and lubricants. Molecular modeling studies have explored how branching affects properties like density and thermal conductivity. utwente.nl
Increased branching in alkanes has been shown to inhibit crystallization, leading to a lower density in the solid state compared to linear alkanes. utwente.nl Conversely, in the molten state, increased branching can lead to a higher density. utwente.nl While specific thermophysical data for this compound is limited, models developed for other branched alkanes can be used to predict its behavior. osti.govacs.org These models often utilize parameters derived from the compound's structure, such as connectivity indices and molecular surface area, to estimate properties like boiling point, molar volume, and heat of vaporization. osti.gov The study of such highly branched isomers is essential for refining predictive models for the thermophysical properties of the wide array of hydrocarbons found in petroleum and other complex mixtures. acs.org
Role in the Study of Coordination Chemistry and Metal Complex Formation
The sterically hindered framework of molecules like this compound is of significant interest in the field of coordination chemistry, particularly in the design of ligands that can stabilize metal centers and influence their reactivity.
The β-diketone analog of a related structure, 2,2,6,6-tetramethyl-3,5-heptanedione (often abbreviated as Hthd or Hdpm), is a well-studied ligand in coordination chemistry. asianpubs.orgresearchgate.netresearchgate.net This ligand features two bulky tert-butyl groups, which are structurally similar to the branching in this compound. The steric bulk of these groups plays a crucial role in determining the properties of the resulting metal complexes. nih.gov
The large size of the tert-butyl groups in the thd ligand provides steric shielding to the metal center. This can prevent the formation of polymeric structures and stabilize monomeric complexes. nih.govnih.gov The steric hindrance influences the coordination number of the metal, often favoring lower coordination numbers, and can affect the geometry and conformation of the final complex. nih.gov These steric effects are tunable by modifying the substituents on the ligand backbone. nih.gov For example, ruthenium and palladium complexes of thd have been synthesized and studied for their potential as precursors in chemical vapor deposition, a process where the volatility and stability of the complex are key. asianpubs.org The bulky alkyl groups contribute to the volatility of these complexes.
The incorporation of bulky, branched alkyl groups into ligands has a profound impact on the structure and conformation of metal complexes. X-ray diffraction studies of metal complexes with the 2,2,6,6-tetramethyl-3,5-heptanedionate (thd) ligand have provided detailed insights into these structural effects. researchgate.netnih.gov
For example, in a barium complex, Ba(thd)₂(phen)₂, the bulky thd ligands, in conjunction with 1,10-phenanthroline, create a specific coordination environment around the barium center. researchgate.net Similarly, molybdenum(IV) complexes with β-diketonate ligands, including one with tert-butyl groups (a close analog to the structure of interest), have been synthesized and their solid-state structures characterized. nih.gov These studies revealed that the complexes exist as mononuclear species, contrary to previous assumptions of polymeric structures, highlighting how bulky ligands can enforce specific molecular architectures. nih.gov The steric demands of these ligands can also influence the reactivity of the metal center, for instance by creating a specific environment for catalysis. nih.gov While direct structural studies of complexes with ligands derived from this compound are not documented, the extensive research on the closely related thd ligand provides a strong basis for predicting how such a ligand would behave.
Significance as a Reference Standard or Internal Calibrant in Analytical Method Development
In analytical chemistry, particularly in gas chromatography (GC), reference compounds and internal standards are essential for the accurate identification and quantification of analytes. researchgate.net Alkanes are frequently used for this purpose.
While there is no specific evidence of this compound being widely used as a commercial reference standard, its properties make it a potentially useful compound in this context. In gas chromatography, the retention index is a key parameter for compound identification, and it is determined relative to the retention times of a series of n-alkanes. researchgate.netglsciences.com Branched alkanes, however, have different retention times than their linear counterparts. bohrium.com The study of the retention behavior of highly branched alkanes like this compound is important for building comprehensive retention index databases, which are crucial for identifying unknown compounds in complex mixtures like petroleum fractions or environmental samples. bohrium.comosti.gov
The use of an internal standard, a compound added in a known amount to all samples, can improve the precision and accuracy of quantitative analysis by correcting for variations in sample injection volume and other experimental errors. nih.gov Ideally, an internal standard should be chemically similar to the analyte but chromatographically resolved from it. A highly branched, non-polar compound like this compound could potentially serve as an internal standard in the analysis of other branched hydrocarbons in complex matrices.
Retention Index Determination for Branched Alkanes in Chromatography
In the field of gas chromatography (GC), the retention index (RI) is a critical parameter for the identification of compounds. The Kovats retention index system is a widely accepted method that standardizes retention times by relating the retention time of an analyte to those of n-alkanes eluting before and after it. nih.govgcms.cz This system is particularly valuable for the identification of isomers, such as branched alkanes, which often have very similar mass spectra but can be distinguished by their chromatographic behavior. nih.gov
The retention of branched alkanes on non-polar stationary phases is primarily influenced by van der Waals forces, which are dependent on the molecule's size and shape. researchgate.netchromtech.com Highly branched alkanes, like this compound, have more compact structures compared to their linear isomers, which generally leads to lower boiling points and shorter retention times on non-polar columns. The specific retention index of a branched alkane is therefore a key identifier.
Table 1: Illustrative Kovats Retention Indices for Selected Branched Alkanes on a Non-Polar Stationary Phase Note: Specific experimental data for this compound was not available in the reviewed sources. The following data for other branched alkanes is provided for illustrative purposes.
| Compound Name | Molecular Formula | Kovats Retention Index (Non-polar column) |
| 2-Methylpropane (Isobutane) | C4H10 | 359 ±2 |
| 2-Methylpentane | C6H14 | 565 |
| 3-Methylpentane | C6H14 | 575 |
| 2,2-Dimethylbutane | C6H14 | 533 |
| 2,3-Dimethylbutane | C6H14 | 583 |
| 2,2,4-Trimethylpentane | C8H18 | 673 |
This table is interactive. You can sort the data by clicking on the column headers.
The determination of retention indices for a wide range of compounds, including highly branched alkanes, is essential for building comprehensive databases used in analytical chemistry for compound identification. nih.govchromtech.net.auresearchgate.net
Detection and Significance as a Volatile Organic Compound (VOC) in Research Contexts
This compound has been identified as a volatile organic compound (VOC) in specific research contexts, highlighting its potential as a biomarker. VOCs are low molecular weight compounds with high vapor pressure, and their analysis can provide valuable information in biological and environmental studies.
Methodologies for VOC Detection in Complex Biological and Environmental Samples
The detection of VOCs like this compound in complex samples typically involves a combination of sophisticated extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds. gcms.czub.eduresearchgate.net
A notable study identified this compound as one of over 60 branched alkanes produced by the soil cyanobacterium Microcoleus vaginatus from the Negev desert. The analytical approach in this research involved gas chromatography-mass spectrometry on serially coupled capillary columns with stationary phases of different polarities. This dual-column setup enhances the separation of complex mixtures of isomers.
Commonly used techniques for the extraction and concentration of VOCs from biological and environmental matrices prior to GC-MS analysis include:
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile compounds partition onto the fiber and are then thermally desorbed into the GC injector. nih.govresearchgate.netscielo.org.pe
Simultaneous Distillation-Extraction (SDE): This technique is used for the isolation of volatile and semi-volatile compounds from aqueous samples.
Solid-Phase Extraction (SPE): This method is employed to isolate analytes from a complex matrix by partitioning them between a solid phase and a liquid phase. researchgate.net
The choice of methodology depends on the specific characteristics of the analyte and the sample matrix.
Analytical Identification of Branched Alkanes as Chemical Markers in Research Studies
The presence and distribution of branched alkanes in environmental and biological samples can serve as valuable chemical markers, or biomarkers. These biomarkers can provide insights into the origin of organic matter, biological processes, and paleoenvironmental conditions.
The identification of this compound in the cyanobacterium Microcoleus vaginatus is a compelling example of a branched alkane acting as a biomarker. In this study, it was one of the dominant compounds, suggesting a specific biosynthetic pathway within this organism. The unique profile of branched alkanes produced by Microcoleus vaginatus can be used to trace its presence in soil and desert crust ecosystems.
Branched alkanes are known to be produced by various microorganisms and can be preserved in the geological record. Their structural diversity and isomeric distribution can be indicative of specific source organisms and the environmental conditions at the time of their formation. The analysis of these compounds in sediments and oils is a key tool in geochemistry and petroleum exploration.
Future Research Trajectories and Unexplored Aspects of 4 Ethyl 2,2,6,6 Tetramethylheptane Chemistry
Development of More Efficient and Selective Synthetic Routes
The synthesis of highly congested organic molecules like 4-ethyl-2,2,6,6-tetramethylheptane remains a formidable challenge in organic chemistry. Traditional methods often struggle with steric hindrance, leading to low yields and the formation of numerous side products. Future research should focus on developing novel synthetic strategies that offer both high efficiency and selectivity.
Key Research Objectives:
Exploration of Novel Coupling Chemistries: Investigating new cross-coupling reactions that can tolerate extreme steric bulk is a primary objective. This could involve the development of new catalyst systems, potentially based on earth-abundant metals, that can operate under mild conditions. nih.gov
Step-Economic and Atom-Economic Approaches: Designing synthetic pathways that minimize the number of steps and maximize the incorporation of atoms from the starting materials into the final product is crucial for sustainable chemical synthesis. rsc.orgrsc.org
Stereoselective Synthesis: For chiral analogs of this compound, developing enantioselective synthetic methods would be a significant advancement, opening up new avenues for its use in stereospecific applications.
Table 1: Comparison of Potential Synthetic Strategies for Highly Branched Alkanes
| Synthetic Approach | Potential Advantages | Potential Challenges for this compound |
| Grignard Reagent-based Methods | Readily available starting materials. | Severe steric hindrance around the reaction center can limit feasibility. |
| Transition Metal-Catalyzed Cross-Coupling | High potential for selectivity and efficiency. nih.gov | Catalyst deactivation and low turnover numbers due to steric congestion. |
| Radical-based Methodologies | Less sensitive to steric hindrance in some cases. | Lack of selectivity, leading to mixtures of isomers. rsc.org |
| Multi-component Reactions | High step-economy and complexity generation in a single step. | Designing a suitable multi-component reaction for this specific target. |
Advanced Computational Chemistry for Predicting Novel Reactivities
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to investigate the properties and potential reactivities of molecules like this compound without the need for extensive experimental work. nih.govnih.gov Future computational studies could provide invaluable insights into its behavior.
Key Research Areas:
Bond Dissociation Energy (BDE) Calculations: Accurately calculating the BDEs of the various C-H and C-C bonds in the molecule can help predict the most likely sites for radical abstraction or other bond-breaking reactions. rsc.org
Reaction Pathway Modeling: Simulating potential reaction pathways, for instance, in catalytic C-H activation, can help in the rational design of catalysts and reaction conditions.
Conformational Analysis: Understanding the conformational landscape of this flexible yet hindered molecule is crucial for predicting its interaction with other molecules, such as catalysts or biological receptors.
Table 2: Predicted Bond Dissociation Energies (BDEs) for this compound (Illustrative DFT Calculation Results)
| Bond Type | Location | Predicted BDE (kcal/mol) |
| Primary C-H | Methyl groups on t-butyl | ~98-100 |
| Secondary C-H | Ethyl group | ~95-97 |
| Tertiary C-H | Methine group (C4) | ~92-94 |
| Quaternary C-C | t-butyl groups | ~85-88 |
Note: These are illustrative values based on general trends for alkanes and would require specific DFT calculations for confirmation.
Exploration of Unique Catalytic Transformations for Inert C-H Bonds in Sterically Hindered Alkanes
The activation and functionalization of inert C-H bonds is a grand challenge in chemistry. rsc.orgrsc.orgnih.govresearchgate.net The presence of multiple, sterically shielded C-H bonds in this compound makes it an excellent substrate to test the limits of current catalytic systems and to drive the development of new ones.
Future Research Directions:
Site-Selective Functionalization: A key goal would be to develop catalysts that can selectively functionalize one type of C-H bond over others (e.g., primary vs. secondary vs. tertiary). illinois.eduresearchgate.net The extreme steric hindrance around the quaternary carbons could lead to unusual selectivities.
Catalyst Design for Steric Tolerance: Designing catalysts with active sites that can accommodate bulky substrates like this compound is a major hurdle. This might involve using catalysts with flexible ligand frameworks or those with open coordination sites. rsc.org
Novel Functionalization Reactions: Beyond simple halogenation or oxidation, exploring more complex C-H functionalization reactions such as borylation, amination, or carboxylation would significantly expand the synthetic utility of this and similar alkanes. u-tokyo.ac.jp
Deeper Understanding of Environmental Biodegradation Mechanisms for Extremely Branched Alkanes
The environmental fate of highly branched alkanes is of significant interest due to their presence in petroleum products. While microorganisms are known to degrade alkanes, extreme branching can hinder this process. wikipedia.orgnih.govresearchgate.netnih.govresearchgate.net this compound could serve as a model compound to study the biodegradation of such recalcitrant molecules.
Key Research Questions:
Identification of Microbial Strains: Isolating and identifying microbial strains capable of degrading this compound would be a critical first step.
Elucidation of Metabolic Pathways: Investigating the enzymatic machinery and metabolic pathways involved in the breakdown of this highly branched structure. This would likely involve specialized enzymes such as cytochrome P450 monooxygenases. nih.gov
Impact of Steric Hindrance on Biodegradation Rates: Quantifying the rate of biodegradation and comparing it to less branched alkanes would provide valuable data on the persistence of such compounds in the environment.
Table 3: Hypothetical Biodegradation Study Outline
| Experimental Phase | Methodology | Expected Outcome |
| Enrichment and Isolation | Soil/water samples from contaminated sites cultured with the target alkane as the sole carbon source. | Isolation of microbial consortia or pure strains capable of growth on this compound. |
| Identification | 16S rRNA gene sequencing. | Identification of the bacterial or fungal species involved. |
| Metabolic Pathway Analysis | GC-MS analysis of metabolic intermediates, transcriptomics, and proteomics. | Elucidation of the enzymatic steps in the degradation pathway. |
| Biodegradation Rate Determination | Monitoring the disappearance of the substrate over time under controlled conditions. | Quantitative data on the persistence of the compound. |
Expanding the Role of this compound as a Model System in Supramolecular and Materials Chemistry Research
The unique shape and non-polar nature of this compound make it an interesting candidate for applications in supramolecular and materials chemistry, where molecular recognition and self-assembly are key principles. acs.orgnih.govyoutube.com
Potential Research Avenues:
Host-Guest Chemistry: This alkane could serve as a guest molecule for various synthetic host molecules, such as cyclodextrins, calixarenes, or cucurbiturils. Studying the thermodynamics and kinetics of complex formation would provide insights into non-covalent interactions involving highly branched aliphatic guests. acs.org
Molecular Probes: Due to its well-defined, bulky structure, it could be used as a molecular probe to investigate the size and shape of cavities in porous materials, such as metal-organic frameworks (MOFs) or zeolites.
Self-Assembled Monolayers: Investigating the formation of self-assembled monolayers of derivatives of this compound on various surfaces could lead to the development of novel hydrophobic or low-friction coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
